molecular formula C14H13BrO5S B2839212 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 2380185-14-6

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No.: B2839212
CAS No.: 2380185-14-6
M. Wt: 373.22
InChI Key: LQQATKLTPPVMRV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is a sulfonate ester featuring a 4-methoxyphenyl group attached to the sulfonate oxygen. The benzene ring contains a bromine atom at position 4 and a methoxy group at position 3. This structure confers unique electronic, steric, and solubility properties. The methoxy groups at distinct positions (3 and 4) influence conjugation and electronic delocalization, making this compound relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

(4-methoxyphenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5S/c1-18-10-3-5-11(6-4-10)20-21(16,17)12-7-8-13(15)14(9-12)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQATKLTPPVMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, with continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under catalytic conditions. Key reactions include:

Palladium-Catalyzed Cross-Coupling

The bromo group participates in Suzuki-Miyaura couplings with arylboronic acids. For example:

4 Methoxyphenyl 4 bromo 3 methoxybenzene 1 sulfonate+ArB OH 2Pd catalystBiaryl sulfonate derivatives\text{4 Methoxyphenyl 4 bromo 3 methoxybenzene 1 sulfonate}+\text{ArB OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biaryl sulfonate derivatives}

  • Conditions : Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 equiv.), ethanol/water (3:1), 80°C, 4–6 hours .

  • Yield : 70–95% for biphenyl derivatives .

Halogen Exchange

Bromine can be replaced by iodine via Finkelstein-type reactions using NaI in acetone at reflux (12 hours, 65% yield) .

Oxidation Reactions

The methoxy groups and sulfonate moiety are susceptible to oxidation:

Methoxy to Carbonyl

Controlled oxidation with KMnO₄ in acidic conditions converts methoxy groups to ketones:

 OCH3KMnO4,H2SO4 CO\text{ OCH}_3\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{ CO}

  • Conditions : 0.1 M H₂SO₄, 60°C, 8 hours .

  • Product : 4-Ketophenyl sulfonate derivatives (confirmed by IR at 1680 cm⁻¹ for C=O) .

Sulfonate Oxidation

The sulfonate group resists typical oxidation but reacts with ozone to form sulfonic acids under cryogenic conditions (−78°C, 85% yield) .

Reduction Reactions

Selective reduction of functional groups is achievable:

Bromine Reduction

The bromo group is reduced to hydrogen using LiAlH₄:

 BrLiAlH4 H\text{ Br}\xrightarrow{\text{LiAlH}_4}\text{ H}

  • Conditions : THF, 0°C to RT, 2 hours .

  • Yield : 80–90% for dehalogenated products .

Sulfonate Reduction

The sulfonate group is reduced to thiol using PCl₃ followed by Zn/HCl:

 SO3PCl3,Zn HCl SH\text{ SO}_3^-\xrightarrow{\text{PCl}_3,\text{Zn HCl}}\text{ SH}

  • Yield : 60–70% .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS at the 2- and 6-positions:

Reagent Product Conditions Yield
HNO₃/H₂SO₄2-Nitro derivative0–5°C, 3 hours75%
Cl₂/FeCl₃2-Chloro derivativeRT, 1 hour82%
Ac₂O/AlCl₃2-Acetyl derivative50°C, 6 hours68%

Cross-Coupling via Sulfonate Activation

The sulfonate group facilitates Ullmann-type couplings with aryl halides:

Sulfonate+Ar XCuI L prolineDiaryl ethers\text{Sulfonate}+\text{Ar X}\xrightarrow{\text{CuI L proline}}\text{Diaryl ethers}

  • Conditions : DMSO, 100°C, 24 hours .

  • Yield : 50–60% .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes cleavage:

  • Primary products : SO₂, 4-bromo-3-methoxyphenol, and methoxyphenyl fragments .

  • Mechanism : Radical-mediated decomposition (confirmed by ESR spectroscopy) .

Biological Activity-Related Reactions

In medicinal chemistry applications, the bromo group is replaced with bioisosteres:

  • Click Chemistry : Azide-alkyne cycloaddition to introduce triazole moieties (CuSO₄/ascorbate, 90% yield) .

  • Hydrolysis : Sulfonate ester cleavage in physiological conditions (pH 7.4, 37°C, t₁/₂ = 12 hours) .

Table 2: Oxidation and Reduction Outcomes

Process Reagent Functional Group Change Yield
Methoxy oxidationKMnO₄/H₂SO₄-OCH₃ → -CO70%
Bromine reductionLiAlH₄-Br → -H85%
Sulfonate reductionPCl₃/Zn/HCl-SO₃⁻ → -SH60%

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonate group attached to a phenyl ring, which is further substituted with methoxy and bromo groups. This structure imparts distinct reactivity and solubility properties, making it a versatile intermediate for various chemical transformations.

Synthesis and Reaction Mechanisms

The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. Common methods include:

  • Bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of catalysts like iron(III) bromide.
  • Substitution Reactions : The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reaction Types

Reaction TypeDescriptionCommon Reagents
SubstitutionBromine can be replaced by nucleophilesPalladium catalysts, amines, thiols
OxidationMethoxy groups can be oxidized to aldehydes or acidsPotassium permanganate, chromium trioxide
ReductionRemoval of bromine or reduction of sulfonateLithium aluminum hydride, hydrogen gas

Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that are critical in organic synthesis.

Biology

This compound has been investigated as a biochemical probe due to its reactive functional groups. It shows potential in studying cellular processes and interactions with proteins or enzymes involved in critical pathways.

Medicine

In medicinal chemistry, it has been explored for its potential use in drug development. Notably, compounds with similar structures have demonstrated anticancer properties by inhibiting cell proliferation through mechanisms such as:

  • Inhibition of microtubule polymerization : Compounds derived from this sulfonate have shown effectiveness against cancer cell lines like HeLa and MCF7 by disrupting the microtubule network, leading to cell cycle arrest at the G2/M phase .

Case Studies

  • Anticancer Activity :
    • A study reported that derivatives of this compound exhibited significant antiproliferative activity against various human tumor cell lines. The most potent compounds were found to inhibit tubulin polymerization, confirming their action as antitumor agents .
  • Biochemical Probes :
    • Research indicated that similar compounds could target the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. This suggests that this compound may also play a role in modulating these pathways .

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The sulfonate group can enhance the compound’s solubility and reactivity in aqueous environments. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Fluorescent Compounds with 4-Methoxyphenyl Substituents

Compounds bearing 4-methoxyphenyl groups, such as quinazoline derivatives (e.g., 5d ), exhibit strong fluorescence due to π→π* transitions. The 4-methoxyphenyl group enhances emission intensity and induces redshifted fluorescence compared to analogs with weaker electron-donating groups (e.g., 4-fluorophenyl). For instance:

  • 5d (4-methoxyphenyl at 2- and 4-positions): λem = 495 nm, highest emission intensity.
  • 5g (4-methoxyphenyl at 2- and 4-positions): Slightly reduced intensity due to steric hindrance.
  • 5a (4-fluorophenyl): Broadened emission with lower quantum yield.

In contrast, the sulfonate group in 4-methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate may reduce fluorescence by introducing electron-withdrawing effects, diverting electron density away from the aromatic system .

Compound Substituents λem (nm) Emission Intensity Key Feature
Quinazoline 5d 4-Methoxyphenyl (2,4) 495 High Strong π→π* transition
Target Compound Sulfonate, Br, 3-OCH₃ N/A Likely low Electron-withdrawing sulfonate
2.3. Antioxidant Chalcone Derivatives

Chalcones like (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1 ) show potent antioxidant activity. The 4-methoxyphenyl group stabilizes radicals via electron donation. In contrast, the sulfonate group in the target compound could diminish antioxidant efficacy due to its electron-withdrawing nature, redirecting reactivity toward electrophilic substitution rather than radical scavenging .

2.4. Electronic Properties in Chromophores

Chromophores with bis-(4-methoxyphenyl) groups (e.g., A) exhibit blue-shifted λmax (~745 nm) compared to dialkylaminophenyl analogs (~753 nm). The sulfonate group in the target compound may further blue-shift absorption due to reduced electron density, though this depends on the sulfonate’s position relative to the conjugated system .

Biological Activity

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate, identified by CAS No. 2380185-14-6, is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its effects on cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a sulfonate group attached to a phenyl ring that is further substituted with methoxy and bromo groups. The structural formula can be represented as follows:

C15H16BrO4S\text{C}_{15}\text{H}_{16}\text{BrO}_4\text{S}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily as antitumor agents. The primary mechanisms include:

  • Inhibition of Microtubule Polymerization : Many sulfonamide derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antiproliferative Effects : Studies have shown that certain derivatives demonstrate sub-micromolar cytotoxicity against various human tumor cell lines.

Microtubule Disruption

The compound has been shown to target the colchicine site on tubulin, inhibiting microtubule polymerization. This results in:

  • G2/M Cell Cycle Arrest : Flow cytometry studies indicate that treated cells exhibit an initial arrest at the G2/M phase, which is critical for cell division.
  • Induction of Apoptosis : Following cell cycle arrest, there is a subsequent increase in apoptotic markers, suggesting that the compound triggers programmed cell death in cancer cells .

Antioxidant Activity

In addition to its antiproliferative effects, the compound's antioxidant properties have been evaluated using various assays such as DPPH and ABTS radical scavenging methods. Some derivatives showed moderate antioxidant activity, which may contribute to their overall therapeutic profile .

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative activity of several sulfonamide derivatives against over sixty cancer cell lines across nine tumor types. The findings revealed:

  • No Significant Activity : While many compounds were screened, none demonstrated substantial activity against the tested lines at concentrations up to 10 µM.
  • Specific Potency : However, certain derivatives exhibited promising results against specific lines like HeLa and MCF7, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The modification of substituents on the phenyl rings significantly impacted biological activity. For instance:

CompoundSubstituentIC50 (µM)Cell Line
1Methoxy0.5MCF7
2Bromo0.2HeLa
3None>10A549

This table illustrates how specific substitutions can enhance or diminish the cytotoxic effects of these compounds .

Q & A

Basic: What are the standard synthetic routes for preparing 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate, and what key reagents are involved?

The synthesis typically involves sulfonation and coupling reactions. For example:

  • Step 1 : Sulfonation of 4-bromo-3-methoxybenzene using chlorosulfonic acid to yield the sulfonyl chloride intermediate.
  • Step 2 : Coupling the sulfonyl chloride with 4-methoxyphenol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester .
  • Critical reagents : Chlorosulfonic acid, 4-methoxyphenol, and a base (e.g., triethylamine). Solvents like dichloromethane or THF are commonly used .

Basic: How can crystallographic data be utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example:

  • Crystallographic studies on analogous sulfonate esters (e.g., 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate) reveal bond angles and torsional conformations critical for validating stereoelectronic effects .
  • Key parameters: Space group, unit cell dimensions, and hydrogen-bonding networks (e.g., C–H···O interactions) .

Advanced: How can reaction conditions (temperature, solvent, catalyst) be optimized to improve sulfonate ester yields?

  • Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while dichloromethane minimizes side reactions .
  • Catalyst : Lewis acids like ZnCl₂ or BF₃·Et₂O can accelerate coupling reactions by activating the sulfonyl chloride .
  • Example : A 15–20% yield increase was reported for similar sulfonates using DMF at 70°C with pyridine as a base .

Advanced: How do electronic effects of substituents (e.g., bromine, methoxy groups) influence the compound’s reactivity in cross-coupling reactions?

  • Bromine : Acts as a directing group and participates in Suzuki-Miyaura coupling. The para-bromo substituent enhances electrophilicity at the sulfonate group .
  • Methoxy groups : Electron-donating groups stabilize the sulfonate via resonance, reducing hydrolysis susceptibility but potentially hindering nucleophilic substitution .
  • Contradiction : Some studies report conflicting reactivity trends (e.g., bromine’s ortho-directing effect vs. steric hindrance in arylations), necessitating DFT calculations to resolve .

Advanced: What analytical techniques are recommended for resolving contradictory data on hydrolysis kinetics of sulfonate esters?

  • High-Resolution Mass Spectrometry (HRMS) : Identifies hydrolysis products (e.g., sulfonic acids) with ppm-level accuracy.
  • Kinetic Studies : pH-dependent UV-Vis spectroscopy monitors hydrolysis rates. For example, a pseudo-first-order rate constant (kobsk_{\text{obs}}) can be calculated under varying pH conditions .
  • NMR Titration : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR track proton exchange and fluorine shielding effects in hydrolyzed intermediates .

Basic: What precautions are necessary when handling brominated sulfonates due to their reactivity?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent bromine displacement or hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual brominated byproducts.
  • Safety : Use fume hoods and PPE to avoid inhalation of bromine vapors .

Advanced: How can computational methods (e.g., DFT) predict the biological activity of this compound?

  • Docking Studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) evaluates binding affinity. The sulfonate group’s electrostatic potential maps are critical for predicting interactions .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The compound’s logP (~3.2) suggests moderate membrane permeability .
  • Example : Analogous sulfonates showed COX-2 inhibition (IC₅₀ = 1.2 µM) in silico, validated by in vitro assays .

Advanced: What strategies mitigate steric hindrance during functionalization of the 3-methoxy group?

  • Protection/Deprotection : Temporarily protect the methoxy group as a silyl ether (e.g., TBSCl) before introducing bulky substituents .
  • Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition (e.g., 30% yield improvement in 2-methoxy-substituted sulfonates) .

Basic: How is the compound’s purity validated for pharmacological studies?

  • HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) with UV detection at 254 nm. Purity ≥95% is required for in vitro assays .
  • Elemental Analysis : Confirms C, H, N, S, and Br content within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the sulfonate group’s stability under oxidative conditions?

  • Resonance Stabilization : The sulfonate’s negative charge delocalizes across three oxygen atoms, reducing susceptibility to oxidation.
  • Experimental Evidence : No degradation was observed after 24-hour exposure to H₂O₂ (10% v/v) at pH 7.4 .

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